

synonyms for (S)-Ethyl 2-hydroxy-4-phenylbutanoate

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Compound of Interest

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An In-depth Technical Guide to **(S)-Ethyl 2-hydroxy-4-phenylbutanoate**: Synonyms, Synthesis, and Applications

For researchers, scientists, and professionals in drug development, **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** is a chiral building block of significant interest. This technical guide provides a comprehensive overview of its synonyms, detailed experimental protocols for its synthesis, and its primary application as a key intermediate in the production of Angiotensin-Converting Enzyme (ACE) inhibitors.

Chemical Synonyms and Identifiers

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searches and chemical sourcing.

Identifier Type	Identifier
IUPAC Name	ethyl (2S)-2-hydroxy-4-phenylbutanoate
CAS Number	125639-64-7
Synonym 1	(α S)- α -Hydroxybenzenebutanoic Acid Ethyl Ester[1]
Synonym 2	Ethyl (S)- α -hydroxybenzenebutanoate[1]
Synonym 3	2-(S)-HYDROXY-4-PHENYL-BUTYRIC ACID, ETHYL ESTER
Synonym 4	S-(+)-ETHYL 2-HYDROXY-4-PHENYLBUTYRATE
Synonym 5	(S)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester[1]

Synthesis Methodologies

The enantiomerically pure (S)-form of ethyl 2-hydroxy-4-phenylbutanoate is primarily synthesized via biocatalytic methods, which offer high selectivity and yield under mild conditions. The two main strategies are the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral ketone.

Kinetic Resolution of Racemic Ethyl 2-hydroxy-4-phenylbutanoate

Kinetic resolution separates enantiomers of a racemic mixture by selectively reacting one enantiomer with an enzyme, typically a lipase. This leaves the unreacted enantiomer in high enantiomeric excess.

A study by Huang and Tsai demonstrated the kinetic resolution of (R,S)-ethyl 2-hydroxy-4-phenylbutanoate using *Pseudomonas* sp. lipase (Lipase PS).[2]

- Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)
- Enzyme: Lipase PS

- Solvent: Isooctane or a biphasic solution
- Reaction: Enantioselective hydrolysis
- Procedure: The racemic EHPB is incubated with Lipase PS in the chosen solvent. The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-EHPB. To obtain the (S)-enantiomer as the acid, a lipase with (R)-stereoselectivity, such as Novozym 435, can be employed.^[2]

The same study also explored transesterification, which can suppress side reactions and improve enantioselectivity.^[2]

- Substrate: (R,S)-ethyl 2-hydroxy-4-phenylbutanoate ((R,S)-EHPB)
- Enzyme: Lipase PS
- Acyl Donor: Vinyl acetate (VA) or Vinyl laurate
- Solvent: Isooctane
- Procedure: (R,S)-EHPB is reacted with an acyl donor in the presence of Lipase PS. The addition of vinyl acetate was shown to suppress hydrolysis, leading to a high apparent enantiomeric ratio (E value > 100).^[2]

Table 1: Comparison of Lipases in Kinetic Resolution of (R,S)-EHPB^[2]

Enzyme	Stereoselectivity	Product	Enantiomeric Ratio (E)
Lipase PS	(S)-enantiomer	(R)-EHPB	22
Novozym 435	(R)-enantiomer	(R)-HPBA	22

Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate

This is the more common and efficient method for producing enantiomerically pure (S)- or (R)-ethyl 2-hydroxy-4-phenylbutanoate. It involves the stereoselective reduction of the prochiral

ketone, ethyl 2-oxo-4-phenylbutanoate (EOPB), using a biocatalyst.

Researchers have identified various microorganisms capable of reducing EOPB with high enantioselectivity. For instance, *Candida krusei* SW2026 has been shown to be a highly effective biocatalyst for producing the (R)-enantiomer.[3] To obtain the (S)-enantiomer, other microorganisms like *Saccharomyces cerevisiae* can be used.[3]

- Substrate: Ethyl 2-oxo-4-phenylbutanoate (EOPB)
- Biocatalyst: *Candida krusei* SW2026 (for R-enantiomer) or *Saccharomyces cerevisiae* (for S-enantiomer)
- Co-substrate: 5% Glucose for cofactor regeneration
- Reaction Conditions: 30 °C, pH 6.6
- Procedure: The microorganism is cultured and then incubated with EOPB and glucose. The enzymes within the cells catalyze the reduction of the ketone to the corresponding chiral alcohol.

Table 2: Microbial Asymmetric Reduction of EOPB[3]

Microorganism	Product Enantiomer	Enantiomeric Excess (e.e.)	Yield
<i>Candida krusei</i> SW2026	(R)-HPBE	99.7%	95.1%
<i>Saccharomyces cerevisiae</i>	(S)-HPBE	>92%	Not specified
<i>Dekera</i> sp.	(S)-HPBE	>92%	Not specified

For industrial-scale production, engineered microorganisms expressing specific reductases are often preferred. A study detailed the use of an engineered *E. coli* strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration.[4]

- Substrate: Ethyl 2-oxo-4-phenylbutanoate (OPBE)

- Biocatalyst: Recombinant E. coli expressing CpCR and GDH
- Cofactor: NADP+ (regenerated in-situ)
- Co-substrate: Glucose
- Reaction Buffer: 10 mM Phosphate Buffer (pH 7.0)
- Procedure: Wet cells of the recombinant E. coli are suspended in the reaction buffer containing OPBE, glucose, and NADP+. The reaction proceeds at 30 °C for 24 hours. The product is then extracted with ethyl acetate for analysis.[4]

Table 3: Performance of Engineered E. coli in (R)-HPBE Synthesis[4]

Parameter	Value
Substrate Concentration	30 mM OPBE
Conversion Rate	98.3%
Enantiomeric Excess (e.e.) of (R)-HPBE	99.9%
Enzyme Activity	69.78 U/mg

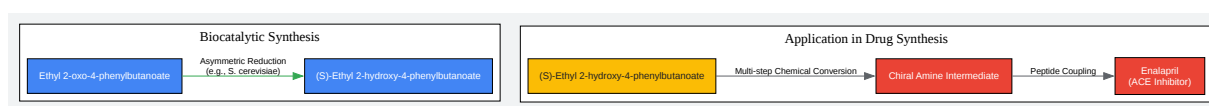
Application in ACE Inhibitor Synthesis

(S)-Ethyl 2-hydroxy-4-phenylbutanoate is a crucial chiral precursor for the synthesis of several ACE inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[5][6] The "(S)" configuration of the hydroxyl group is essential for the biological activity of the final drug molecule.

The general synthetic pathway involves the conversion of the hydroxyl group of **(S)-ethyl 2-hydroxy-4-phenylbutanoate** to an amino group with retention of stereochemistry, followed by coupling with another chiral amino acid derivative to form the final ACE inhibitor, such as Enalapril or Lisinopril.

Visualization of Synthetic Pathway

The following diagram illustrates the biocatalytic synthesis of **(S)-ethyl 2-hydroxy-4-phenylbutanoate** and its subsequent role as a key intermediate in the synthesis of the ACE inhibitor Enalapril.



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Caption: Synthetic pathway of **(S)-Ethyl 2-hydroxy-4-phenylbutanoate** and its use in Enalapril synthesis.

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